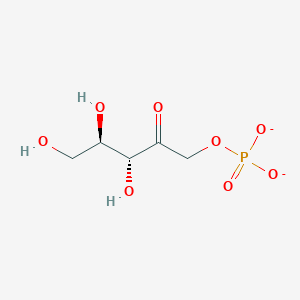
D-ribulose 1-phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-ribulose 1-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of D-ribulose 5-phosphate. Major structute at pH 7.3. It is a conjugate base of a D-ribulose 1-phosphate.
Wissenschaftliche Forschungsanwendungen
Biochemical Pathways
D-ribulose 1-phosphate(2-) plays a critical role in the metabolism of pentoses, which are five-carbon sugars. It acts as an intermediate in several biochemical pathways:
- Pentose Phosphate Pathway : D-ribulose 1-phosphate(2-) is involved in the non-oxidative phase of the pentose phosphate pathway, where it can be converted into ribulose-5-phosphate. This conversion is crucial for nucleotide synthesis and cellular respiration .
- Photosynthesis : In plants, D-ribulose 1-phosphate(2-) is a substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the enzyme responsible for carbon fixation during photosynthesis. The regulation of Rubisco activity is influenced by various phosphorylated intermediates, including D-ribulose 1-phosphate(2-), which can act as an inhibitor under certain conditions .
Enzymatic Functions
The compound also serves as a substrate for several enzymes:
- Thymidine Phosphorylase : D-ribulose 1-phosphate(2-) is produced during the phosphorolysis of thymidine by thymidine phosphorylase, an enzyme that has implications in cancer research due to its role in angiogenesis and tumor progression .
- Dehydrogenases : Enzymatic pathways involving D-ribulose 1-phosphate(2-) include its conversion into other sugar phosphates via dehydrogenases, which are vital for energy production and metabolic regulation in both prokaryotic and eukaryotic organisms .
Therapeutic Potential
Research indicates that D-ribulose 1-phosphate(2-) may have therapeutic applications:
- Antiplatelet Activity : Studies have shown that D-ribulose 1-phosphate(2-) can enhance platelet aggregation and activation when introduced exogenously. This property could be explored for developing treatments related to blood clotting disorders .
- Cancer Treatment : Given its involvement in thymidine metabolism and angiogenesis, targeting pathways associated with D-ribulose 1-phosphate(2-) may offer new avenues for cancer therapy, especially in tumors overexpressing thymidine phosphorylase .
Case Studies
Eigenschaften
Molekularformel |
C5H9O8P-2 |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/p-2/t3-,5-/m1/s1 |
InChI-Schlüssel |
NBOCCPQHBPGYCX-NQXXGFSBSA-L |
Isomerische SMILES |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O |
Kanonische SMILES |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















